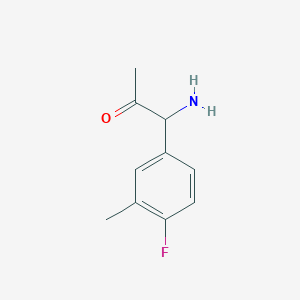![molecular formula C17H23N3O2 B13046181 1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirohydantoins, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate hydantoin derivatives with suitable amines under controlled conditions. One common method involves the cyclization of N-alkylated hydantoins with diamines in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods ensure consistent quality and reduce the time required for synthesis .
化学反应分析
Types of Reactions
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. It is known to act as an agonist for delta opioid receptors, which are involved in pain modulation and other neurological processes. The compound binds to these receptors, triggering a cascade of intracellular signaling pathways that result in its therapeutic effects .
相似化合物的比较
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 3-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-8-[4-(methylsulfanyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural configuration, which imparts distinct biological activities. Unlike other similar compounds, it has shown selective agonist activity for delta opioid receptors, making it a promising candidate for further drug development .
属性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-13(2)12-19-16(22)20(14-6-4-3-5-7-14)15(21)17(19)8-10-18-11-9-17/h3-7,13,18H,8-12H2,1-2H3 |
InChI 键 |
LICNJSRYSBMGTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=O)N(C(=O)C12CCNCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


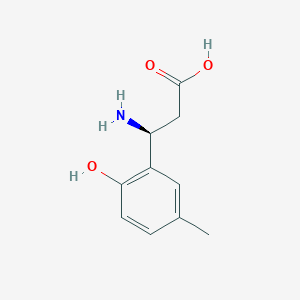

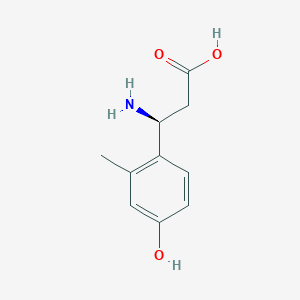
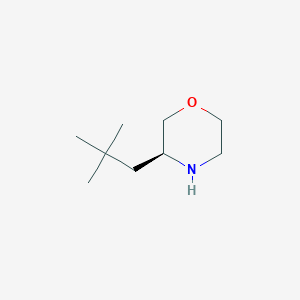
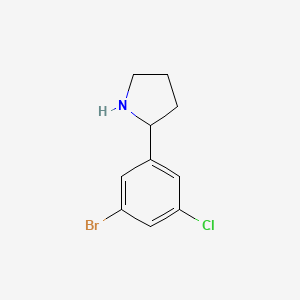
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
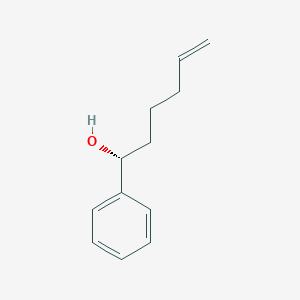
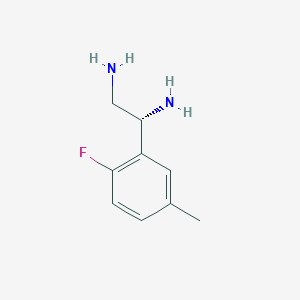


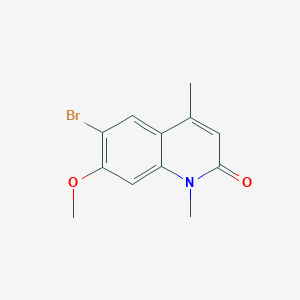
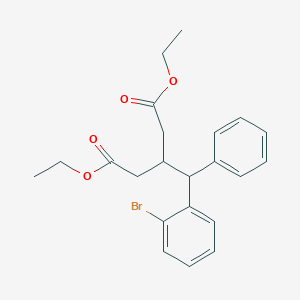
![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
